molecular formula C9H7BrO4 B3054912 5-(2-Bromoacetyl)-2-hydroxybenzoic acid CAS No. 62423-71-6

5-(2-Bromoacetyl)-2-hydroxybenzoic acid

Cat. No.: B3054912
CAS No.: 62423-71-6
M. Wt: 259.05 g/mol
InChI Key: AWCZHDQYNKDRCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Bromoacetyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of alpha-halocarboxylic acids. This compound is characterized by the presence of a bromoacetyl group attached to a hydroxybenzoic acid moiety. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzoic acid typically involves the bromination of 5-acetyl-2-hydroxybenzoic acid. The process can be summarized as follows:

    Bromination: The starting material, 5-acetyl-2-hydroxybenzoic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromoacetyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alcohols

    Solvents: Acetic acid, dichloromethane, ethanol

    Catalysts: Acid or base catalysts depending on the reaction type

Major Products

    Substituted Derivatives: Formed by nucleophilic substitution

    Hydrazones and Hydrazides: Formed by condensation reactions

    Heterocyclic Compounds: Formed by cyclization reactions

Scientific Research Applications

5-(2-Bromoacetyl)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Bromoacetyl)-2-hydroxybenzoic acid involves its reactivity towards nucleophiles. The bromoacetyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new chemical bonds and structures. The compound’s molecular targets and pathways depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromoacetyl)-2-hydroxybenzoic acid is unique due to its specific reactivity profile and the presence of both a bromoacetyl and hydroxybenzoic acid moiety. This combination allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-3,11H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCZHDQYNKDRCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292240
Record name 5-(Bromoacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62423-71-6
Record name NSC81062
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Bromoacetyl)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
5-(2-Bromoacetyl)-2-hydroxybenzoic acid
Reactant of Route 6
5-(2-Bromoacetyl)-2-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.